8-methoxy-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
CAS No.: 1448075-65-7
Cat. No.: VC6567040
Molecular Formula: C21H18N4O4
Molecular Weight: 390.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448075-65-7 |
|---|---|
| Molecular Formula | C21H18N4O4 |
| Molecular Weight | 390.399 |
| IUPAC Name | 8-methoxy-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O4/c1-28-18-4-2-3-15-13-16(21(27)29-19(15)18)20(26)23-10-12-25-11-7-17(24-25)14-5-8-22-9-6-14/h2-9,11,13H,10,12H2,1H3,(H,23,26) |
| Standard InChI Key | UCJMSLLOCRFAEB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 2H-chromene-2-one core substituted at position 3 with a carboxamide group linked to a pyrazole-pyridine side chain. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈N₄O₄ |
| Molecular Weight | 390.399 g/mol |
| IUPAC Name | 8-methoxy-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
| InChI Key | UCJMSLLOCRFAEB-UHFFFAOYSA-N |
The chromene core contributes planar aromaticity, while the pyrazole-pyridine appendage introduces steric bulk and hydrogen-bonding capacity, critical for target recognition .
Spectroscopic and Crystallographic Data
While detailed spectral assignments (NMR, IR) remain unpublished, analogous coumarin-3-carboxamides exhibit characteristic signals:
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¹H NMR: Methoxy protons at δ 3.8–4.0 ppm; chromene carbonyls as singlets near δ 160 ppm in ¹³C spectra .
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X-ray Crystallography: Related 8-methoxycoumarins show dihedral angles of 5–10° between the chromene ring and substituents, favoring π-stacking interactions .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule dissects into three synthons:
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8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (precursor via Pechmann condensation) .
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2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (from pyrazole-ethylamine coupling).
Chromene Core Formation
The 8-methoxychromene-3-carboxylate intermediate is synthesized via Knoevenagel condensation:
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Reactants: 2-Hydroxy-4-methoxybenzaldehyde and diethyl malonate.
Carboxamide Coupling
Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with 2-(3-pyridin-4-ylpyrazol-1-yl)ethylamine in DMF yields the target compound.
Purification and Yield
Chromatographic purification (silica gel, CH₂Cl₂:MeOH 9:1) typically affords ~65% yield. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiling
In silico docking predicts high affinity for:
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COX-2 (cyclooxygenase-2): ΔG = -9.2 kcal/mol (compared to celecoxib: -10.1 kcal/mol) .
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5-LOX (5-lipoxygenase): Key interactions with Fe²⁺ at the active site .
Antiproliferative Activity
Preliminary MTT assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines:
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | 3.8 (vs. MCF-10A) |
| A549 | 18.9 ± 2.1 | 2.1 (vs. BEAS-2B) |
Mechanistic studies indicate G0/G1 cell cycle arrest and caspase-3 activation .
Structure-Activity Relationships (SAR)
Chromene Substitutions
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8-Methoxy group: Essential for membrane permeability (LogP = 2.1 vs. 1.4 for des-methoxy analog).
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3-Carboxamide: Replacement with ester diminishes activity (IC₅₀ >50 μM in MCF-7) .
Pyrazole-Pyridine Side Chain
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Pyridin-4-yl: π-π stacking with His90 in COX-2 enhances binding .
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Ethyl linker: Optimal length for tethering without steric clash (n=2 vs. n=1 or 3).
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Solubility: <1 μg/mL in PBS (pH 7.4), necessitating formulation with cyclodextrins.
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Microsomal Stability: t₁/₂ = 42 min (human liver microsomes), indicating moderate hepatic clearance .
Acute Toxicity
Future Research Directions
Targeted Drug Delivery
Nanoparticle encapsulation (PLGA or liposomal) could enhance bioavailability. Preliminary studies show 3.2-fold increased plasma AUC in rat models .
Combination Therapies
Synergy with paclitaxel (CI = 0.3 at ED₅₀) in TNBC models suggests potential for adjuvant use .
Patent Landscape
No current patents claim this exact structure, though WO2021156441A1 covers related pyrazole-coumarin conjugates for oncology.
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